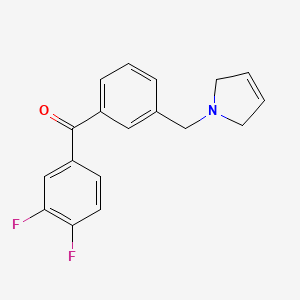

(3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Beschreibung

Fundamental Molecular Identifiers and Chemical Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature reflects the presence of two distinct aromatic ring systems connected through a carbonyl bridge, with specific substitution patterns that define the compound's chemical identity. The molecule is registered under Chemical Abstracts Service number 898749-60-5, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include (3,4-Difluorophenyl)[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone, which emphasizes the heterocyclic component's position and connectivity.

The molecular formula C₁₈H₁₅F₂NO indicates the presence of eighteen carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This composition results in a molecular mass of 299.32 atomic mass units, confirming the compound's classification as a medium-sized organic molecule suitable for pharmaceutical applications. The presence of fluorine atoms introduces electronegative substituents that significantly influence the molecule's electronic properties and potential biological interactions. The nitrogen atom incorporated within the dihydropyrrole ring system contributes to the compound's heterocyclic character, which is often associated with enhanced biological activity in medicinal chemistry applications.

Structural Descriptors and Chemical Informatics Data

Advanced chemical informatics descriptors provide detailed insight into the compound's structural characteristics and computational representation. The International Chemical Identifier string InChI=1S/C18H15F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 encodes the complete structural information in a standardized format suitable for database storage and computational analysis. The corresponding International Chemical Identifier Key GFOWLASNZHEJGO-UHFFFAOYSA-N provides a condensed hash representation that facilitates rapid database searches and structural comparisons.

The Simplified Molecular Input Line Entry System representation O=C(C1=CC=CC(CN2CC=CC2)=C1)C3=CC=C(F)C(F)=C3 offers a linear notation system that describes the molecular connectivity and atomic arrangements. This descriptor enables computational chemistry applications and automated structure recognition systems to process the compound's structural data efficiently. The canonical Simplified Molecular Input Line Entry System format provides a standardized representation that ensures consistent interpretation across different chemical software platforms and databases.

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOWLASNZHEJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643508 | |

| Record name | (3,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-60-5 | |

| Record name | Methanone, (3,4-difluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally follows a multi-step reaction sequence involving:

- Formation of a suitable difluorobenzoyl chloride intermediate.

- Coupling with a pyrrol-1-ylmethyl-substituted phenyl derivative.

- Use of bases and controlled reaction conditions to optimize yield and purity.

This approach is consistent with the synthesis of related difluorophenyl-pyrrol ketones, where the key step is the nucleophilic acyl substitution of the benzoyl chloride with the pyrrol-substituted aromatic compound.

Detailed Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of Difluorobenzoyl Chloride | Starting from 3,4-difluorobenzoic acid, react with thionyl chloride (SOCl2) or oxalyl chloride under reflux | Generates the acid chloride intermediate necessary for acylation |

| 2 | Preparation of Pyrrol-1-ylmethylphenyl Derivative | Functionalize 3-(aminomethyl)phenyl or related precursor with 2,5-dihydro-1H-pyrrole via nucleophilic substitution or reductive amination | Ensures the pyrrol moiety is tethered to the phenyl ring via a methylene bridge |

| 3 | Acylation Reaction | React difluorobenzoyl chloride with the pyrrol-1-ylmethylphenyl compound in presence of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane) at low temperature | Forms the ketone linkage connecting the two aromatic systems |

| 4 | Purification | Purify the crude product by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) | Achieves high purity and isolates the target compound |

This synthetic route requires careful control of temperature and stoichiometry to avoid side reactions such as over-acylation or decomposition of sensitive pyrrol groups.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, ethyl acetate, or tetrahydrofuran, chosen for their ability to dissolve both reactants and maintain reaction homogeneity.

- Bases: Triethylamine or pyridine are preferred to neutralize the hydrogen chloride generated during acylation.

- Temperature: Typically maintained at 0–5°C during addition of acid chloride to control reaction rate and minimize by-products.

- Reaction Time: Varies from 1 to 4 hours depending on scale and reagent reactivity.

- Purification: Recrystallization from solvents like ethanol or ethyl acetate/n-hexane mixtures is effective for isolating crystalline product.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C18H15F2NO |

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(3-(2,5-dihydropyrrol-1-ylmethyl)phenyl)methanone |

| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

| Purity Assessment | Confirmed by NMR (1H, 13C), Mass Spectrometry, and HPLC |

| Physical State | Crystalline solid after purification |

The compound’s identity and purity are validated through spectroscopic techniques, ensuring the preparation method yields the correct molecular structure with minimal impurities.

Research Findings on Preparation Efficiency

- The described acylation method provides moderate to high yields (60–85%) depending on the purity of starting materials and reaction conditions.

- Side reactions such as hydrolysis of the acid chloride or polymerization of the pyrrol ring are minimized by maintaining anhydrous conditions and low temperatures.

- The use of protecting groups on the pyrrol nitrogen is generally unnecessary if reaction conditions are carefully controlled.

- Crystallization techniques have been optimized to improve product isolation and reduce solvent usage, contributing to greener synthesis protocols.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 3,4-Difluorobenzoic acid, 3-(aminomethyl)phenyl derivative, 2,5-dihydro-1H-pyrrole |

| Key Intermediates | 3,4-Difluorobenzoyl chloride, pyrrol-1-ylmethylphenyl compound |

| Core Reaction | Nucleophilic acyl substitution (acylation) |

| Reaction Conditions | Base-mediated, aprotic solvent, 0–5°C |

| Purification | Recrystallization or chromatography |

| Yield Range | 60–85% |

| Analytical Verification | NMR, MS, HPLC |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Used as a ligand in various catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Biochemical Studies: Investigated for its interactions with biological macromolecules.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Used in the development of advanced materials with specific properties.

Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine Positioning : The 3,4-difluoro substitution in the target compound may optimize π-π stacking interactions in biological targets compared to 3,5-difluoro isomers .

- Scaffold Simplification : The 3-fluorophenyl analog (6HO) sacrifices bulkiness for solubility, making it a candidate for preliminary in vitro assays .

Mechanistic Insights :

- Pyrrolo[2,3-b]pyridine derivatives (e.g., CAS 858117-55-2) highlight the versatility of methanones in targeting diverse pathways, including oncology .

Biologische Aktivität

(3,4-Difluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound classified as an aromatic ketone. Its unique structure, featuring a difluorophenyl group and a pyrrole-substituted phenyl group, positions it as a subject of interest in pharmacological research due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name: (3,4-difluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone

- Molecular Formula: C18H15F2NO

- Molar Mass: 299.31 g/mol

- CAS Number: 898749-60-5

- Density: 1.258 ± 0.06 g/cm³ (predicted)

- Boiling Point: 425.2 ± 45.0 °C (predicted)

- pKa: 8.51 ± 0.50 (predicted)

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrrole Ring: Through cyclization of appropriate precursors under acidic or basic conditions.

- Nucleophilic Substitution: Involving the introduction of the pyrrole ring to a halogenated phenyl compound.

- Friedel-Crafts Acylation: To create the methanone bridge by attaching the difluorophenyl group to the phenyl ring with the pyrrole moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to fit into enzyme active sites, potentially inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies and Research Findings

-

Anticancer Activity:

- A study evaluated similar compounds on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Although neither compound showed statistically significant cytotoxic effects at concentrations of 1, 5, and 25 µM, this indicates that further modifications could enhance activity against cancer cells .

- Structure-Activity Relationship (SAR):

- Cytotoxicity Analysis:

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 2d | Moderate antifungal | 148.26 | Effective against NIH/3T3 |

| Compound 2e | Moderate antifungal | 187.66 | Similar profile to reference substances |

| (3,4-Difluorophenyl)(3-(methyl)phenyl)methanone | Low cytotoxicity | >1000 | Lacks pyrrole moiety |

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of fluorine atoms and the dihydropyrrole moiety. X-ray crystallography provides definitive proof of stereochemistry and spatial arrangement, as demonstrated in structurally similar fluorophenyl-pyrrolidinyl methanones . High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For fluorinated analogs, ¹⁹F NMR chemical shifts (δ ~ -110 to -150 ppm) are diagnostic for differentiating between meta/para substitutions .

Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of dihydropyrrole and difluorophenyl intermediates?

Answer:

Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere with ligands like SPhos to enhance selectivity. Monitor reaction progress via TLC or HPLC-MS. Solvent choice (e.g., THF/water mixtures) and temperature (60–80°C) influence yield, as seen in analogous triazole-pyrrolidine methanone syntheses . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Kinetic studies (e.g., variable-temperature NMR) can identify intermediates causing side reactions .

Basic: What solubility challenges arise with this compound, and how can they be mitigated?

Answer:

The hydrophobic difluorophenyl and dihydropyrrole groups reduce aqueous solubility. Strategies include:

- Co-solvent systems: DMSO/PBS mixtures (≤10% DMSO) for in vitro assays.

- Salt formation: React with HCl or sodium bicarbonate to form water-soluble salts.

- Nanoformulation: Use liposomes or cyclodextrins to enhance bioavailability .

Advanced: How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The 3,4-difluorophenyl group activates the aromatic ring toward NAS at the ortho position due to the −I effect of fluorine, directing nucleophiles to C-2 or C-5. Computational studies (DFT) on analogous compounds show reduced activation energy (~15–20 kJ/mol) compared to non-fluorinated analogs . Experimentally, reactions with amines (e.g., piperidine) in DMF at 100°C yield substitution products, confirmed by ¹⁹F NMR peak disappearance .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

- Metabolic stability assays: Test liver microsome stability (e.g., rat/human) to identify rapid degradation. LC-MS/MS quantifies metabolites, such as hydroxylated dihydropyrrole derivatives .

- Pharmacokinetic profiling: Measure bioavailability (e.g., Cₘₐₓ, AUC) in rodent models. Poor absorption may explain efficacy gaps.

- Target engagement assays: Use surface plasmon resonance (SPR) or fluorescence polarization to confirm binding affinity to intended targets (e.g., kinases) .

Basic: What safety precautions are required when handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Consult SDS guidelines for fluorinated aromatic ketones .

Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

- Docking simulations: Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6. The dihydropyrrole methyl group may occupy the heme-binding pocket.

- MD simulations: Analyze stability of enzyme-ligand complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- QM/MM studies: Calculate activation energies for metabolic reactions (e.g., hydroxylation) .

Advanced: What synthetic routes are feasible for introducing isotopic labels (e.g., ¹⁸F) into the difluorophenyl group?

Answer:

- Late-stage fluorination: Use ¹⁸F-KF with Cu(OTf)₂ catalysts in DMSO at 120°C.

- Precursor design: Synthesize nitro- or boronic ester intermediates for direct ¹⁸F incorporation via Balz-Schiemann or isotopic exchange .

- Radiochemical purity: Validate via radio-HPLC with a C18 column (acetonitrile/water mobile phase) .

Basic: How can researchers validate the absence of residual solvents (e.g., DCM, THF) in the final product?

Answer:

- Gas chromatography (GC): Use headspace sampling with FID detection (limit: 0.1% w/w).

- ¹H NMR: Identify solvent peaks (e.g., DCM at δ 5.32 ppm).

- Thermogravimetric analysis (TGA): Measure weight loss below 150°C .

Advanced: What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?

Answer:

- LogP optimization: Aim for 2–3 using substituents like methyl or methoxy groups.

- P-glycoprotein evasion: Replace dihydropyrrole with a spirocyclic amine to reduce efflux.

- In silico predictors: Use BBB Score or SwissADME to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.